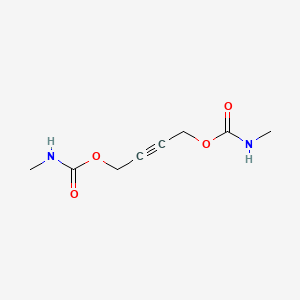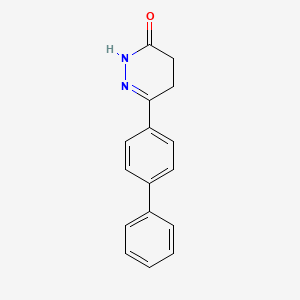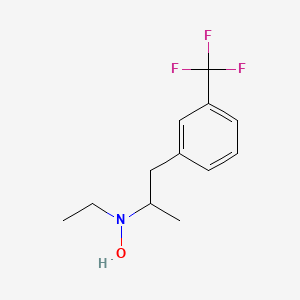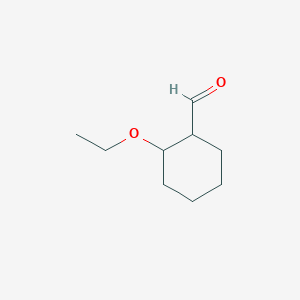![molecular formula C12H21ClN2O B14644377 N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea CAS No. 54187-21-2](/img/structure/B14644377.png)
N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea is a chemical compound with the molecular formula C12H21ClN2O This compound is known for its unique structure, which includes both cyclopropyl and chloroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea typically involves the reaction of bis(2-methylcyclopropyl)methylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Bis(2-methylcyclopropyl)methylamine+2-chloroethyl isocyanate→N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloroethyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Aplicaciones Científicas De Investigación
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(2-chloroethyl)urea: Known for its use in chemotherapy as an alkylating agent.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea: Another compound with similar structural features and applications in cancer treatment.
Uniqueness
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea stands out due to its unique combination of cyclopropyl and chloroethyl groups, which confer distinct reactivity and potential applications. Its structure allows for a range of chemical modifications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
54187-21-2 |
|---|---|
Fórmula molecular |
C12H21ClN2O |
Peso molecular |
244.76 g/mol |
Nombre IUPAC |
1-[bis(2-methylcyclopropyl)methyl]-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C12H21ClN2O/c1-7-5-9(7)11(10-6-8(10)2)15-12(16)14-4-3-13/h7-11H,3-6H2,1-2H3,(H2,14,15,16) |
Clave InChI |
BAHIBJDKKFYUAB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C(C2CC2C)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






methanone](/img/structure/B14644315.png)


![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)


![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)

![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
